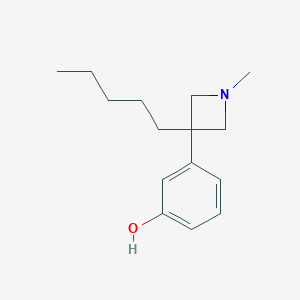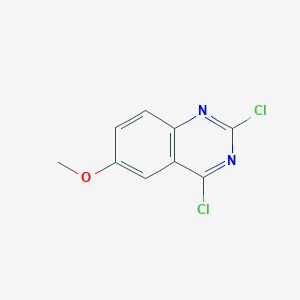
3-(1-methyl-3-pentylazetidin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . It is also known by its systematic name, 3-(1-methyl-3-pentylazetidin-3-yl)phenol . This compound is characterized by the presence of a phenol group attached to a 3-azetidinyl substituent, which is further substituted with a 1-methyl-3-pentyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- typically involves the reaction of a phenol derivative with an azetidine derivative under specific conditions. One common method involves the alkylation of a phenol with a 3-azetidinyl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azetidinyl ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and reduced azetidinyl derivatives.
Substitution: Nitrated, halogenated, and sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The azetidinyl ring can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- can be compared with other similar compounds, such as:
Phenol, 3-(1-methyl-3-butyl-3-azetidinyl)-: Differing by the length of the alkyl chain, which can affect its physical and chemical properties.
Phenol, 3-(1-methyl-3-hexyl-3-azetidinyl)-: Another analog with a longer alkyl chain, potentially altering its biological activity and solubility.
Phenol, 3-(1-methyl-3-azetidinyl)-: Lacking the pentyl group, which may influence its reactivity and interaction with biological targets.
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
19832-53-2 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-(1-methyl-3-pentylazetidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-9-15(11-16(2)12-15)13-7-6-8-14(17)10-13/h6-8,10,17H,3-5,9,11-12H2,1-2H3 |
InChI-Schlüssel |
BVHFQVFALHWYPP-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Kanonische SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Key on ui other cas no. |
19832-53-2 |
Synonyme |
m-(1-Methyl-3-pentyl-3-azetidinyl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B11851.png)

![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;(Z)-4-phenyl-3-[2-(3-piperidin-1-ium-1-ylpropoxy)phenoxy]but-3-en-2-one](/img/structure/B11853.png)




![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)






